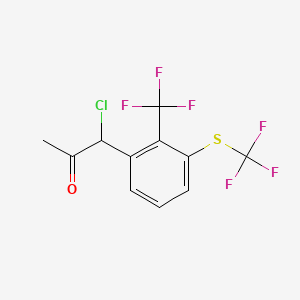

1-Chloro-1-(2-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18829744

Molecular Formula: C11H7ClF6OS

Molecular Weight: 336.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7ClF6OS |

|---|---|

| Molecular Weight | 336.68 g/mol |

| IUPAC Name | 1-chloro-1-[2-(trifluoromethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |

| Standard InChI | InChI=1S/C11H7ClF6OS/c1-5(19)9(12)6-3-2-4-7(20-11(16,17)18)8(6)10(13,14)15/h2-4,9H,1H3 |

| Standard InChI Key | HFLJPGBJLFVCEO-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C1=C(C(=CC=C1)SC(F)(F)F)C(F)(F)F)Cl |

Introduction

Molecular Structure and Physicochemical Properties

The molecular architecture of 1-Chloro-1-(2-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one is defined by a propan-2-one backbone substituted at the 1-position with a chlorine atom and a phenyl ring bearing both trifluoromethyl (-CF) and trifluoromethylthio (-SCF) groups at the 2- and 3-positions, respectively. This arrangement confers distinct electronic properties, as the electron-withdrawing trifluoromethyl and thiocarbonyl groups enhance the compound’s electrophilicity, particularly at the carbonyl and chloro sites.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 1-chloro-1-[2-(trifluoromethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |

| Molecular Formula | |

| Molecular Weight | 336.68 g/mol |

| Canonical SMILES | CC(=O)C(C1=C(C(=CC=C1)SC(F)(F)F)C(F)(F)F)Cl |

| InChIKey | HFLJPGBJLFVCEO-UHFFFAOYSA-N |

The compound’s three-dimensional conformation, validated via NMR and mass spectrometry, reveals a planar phenyl ring with substituents oriented ortho and meta to the propanone chain. This steric arrangement influences its reactivity in nucleophilic and electrophilic reactions.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 1-Chloro-1-(2-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one typically involves a multi-step sequence starting with functionalization of the phenyl ring. A common approach includes:

-

Friedel-Crafts Acylation: Introduction of the propan-2-one moiety to a pre-functionalized benzene derivative.

-

Halogenation: Chlorination at the alpha-position of the ketone using reagents such as sulfuryl chloride (SOCl).

-

Trifluoromethylthio Incorporation: Thiolation followed by trifluoromethylation via radical or nucleophilic pathways.

Critical parameters such as solvent polarity (e.g., dichloromethane or tetrahydrofuran), temperature (-10°C to 25°C), and catalytic systems (e.g., Lewis acids like AlCl) are optimized to achieve yields exceeding 70%.

Analytical Characterization

Post-synthesis, the compound is purified via column chromatography and analyzed using:

-

Nuclear Magnetic Resonance (NMR): and NMR spectra confirm substituent positions and purity.

-

Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 336.68.

Chemical Reactivity and Applications

Reaction Mechanisms

The compound’s reactivity is dominated by two key sites:

-

Chloro Substituent: Undergoes nucleophilic substitution (S2) with amines, alkoxides, or thiols, forming secondary alcohols or sulfides.

-

Carbonyl Group: Participates in condensation reactions (e.g., with hydrazines to form hydrazones) or reductions to yield secondary alcohols.

The trifluoromethylthio group (-SCF) further enhances electrophilicity, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation.

Industrial and Pharmaceutical Applications

-

Agrochemicals: Serves as an intermediate in herbicides and fungicides due to its bioactivity against plant pathogens.

-

Pharmaceuticals: Investigated for antimicrobial and anticancer properties, leveraging its ability to inhibit enzyme activity via covalent bonding.

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparisons

| Compound Name | Key Differences | Reactivity Profile |

|---|---|---|

| 1-Chloro-1-(3-(trifluoromethyl)phenyl)propan-2-one | Lacks -SCF group | Reduced electrophilicity |

| 1-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)propan-2-one | Additional chloro substituent | Enhanced halogen bonding potential |

| 1-Chloro-1-(2-ethoxy-4-(trifluoromethyl)phenyl)propan-2-one | Ethoxy group instead of -SCF | Altered solubility and polarity |

The presence of both -CF and -SCF groups in the target compound distinguishes its reactivity and application scope from analogs, particularly in reactions requiring strong electron-withdrawing effects .

Research Findings and Biological Activity

Recent studies highlight the compound’s potential in modulating biological pathways. In vitro assays demonstrate inhibitory effects on cytochrome P450 enzymes, suggesting utility in drug metabolism studies. Additionally, its interaction with bacterial cell wall synthesis enzymes underscores antimicrobial potential, though in vivo efficacy remains under investigation.

Future Directions

Ongoing research aims to:

-

Optimize synthetic routes for industrial-scale production.

-

Explore derivatization strategies to enhance bioavailability.

-

Investigate synergistic effects in combination therapies for resistant pathogens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume